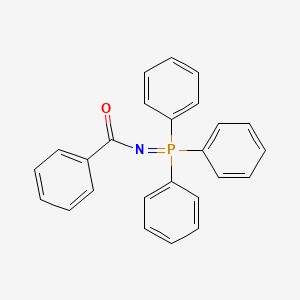

n-(triphenyl-|E5-phosphanylidene)benzamide

Beschreibung

Contextualization within the Field of Iminophosphorane Chemistry

Iminophosphoranes, also known as phosphazenes or phosphine (B1218219) imides, are a class of organophosphorus compounds characterized by a double bond between a phosphorus(V) atom and a nitrogen atom (P=N). These compounds are isoelectronic with phosphorus ylides (phosphoranes) and exhibit similar chemistry. researchgate.net The P=N bond is highly polarized, with significant electron density on the nitrogen atom, which can be represented by two main resonance structures: a ylene form (R₃P=NR') and a ylidic form (R₃P⁺-N⁻R'). researchgate.net This electronic structure makes the nitrogen atom both strongly basic and nucleophilic.

The synthesis of iminophosphoranes is most famously achieved through the Staudinger reaction, which involves the reaction of a tertiary phosphine with an organic azide (B81097), liberating dinitrogen gas. tandfonline.commdpi.com More recent synthetic methods include the electrochemical oxidation of P(III) phosphines. rsc.org

The rich chemistry of iminophosphoranes has led to their widespread use in several areas of chemical research:

Aza-Wittig Reaction: As nitrogen analogs of Wittig reagents, iminophosphoranes react with carbonyl compounds such as aldehydes and ketones to form imines, with triphenylphosphine (B44618) oxide as a byproduct. researchgate.netmdpi.com This reaction is a powerful tool for constructing carbon-nitrogen double bonds and is widely used in the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net

Homogeneous Catalysis: The nitrogen atom in iminophosphoranes can act as a ligand, coordinating to transition metals. researchgate.net By incorporating other donor atoms into the molecule, polydentate iminophosphorane-based ligands have been developed that are highly effective in catalytic processes such as hydrogenation, C-C cross-coupling reactions, and allylic alkylations. uniovi.es

Superbases: Iminophosphoranes are strong, non-ionic Brønsted bases. Bifunctional versions incorporating a hydrogen-bond donor have been designed as highly effective catalysts for enantioselective reactions. ox.ac.uk

Significance and Scope of Research on Acyliminophosphoranes

Acyliminophosphoranes, such as N-(triphenyl-λ5-phosphanylidene)benzamide, are a subclass of iminophosphoranes where the nitrogen atom is attached to a carbonyl group. This structural feature modulates the reactivity of the iminophosphorane moiety and opens up unique applications.

Recent advances have focused on novel, efficient methods for their synthesis. For instance, an iron(II)-catalyzed imidization of phosphines with N-acyloxyamides provides a mild, scalable, and functional-group-tolerant route to N-acyliminophosphoranes. organic-chemistry.orgnih.gov This method is advantageous for its use of an inexpensive and readily available catalyst under ambient conditions. nih.gov

The significance of research on acyliminophosphoranes is highlighted by their growing applications in organic synthesis and materials science:

Directing Groups in C-H Activation: The iminophosphoranyl moiety in N-acyliminophosphoranes has been successfully utilized as an effective directing group for the ortho-C(sp²)-H bond amidation of aromatic rings under rhodium(III) catalysis. organic-chemistry.orgnih.gov This provides a streamlined approach to synthesizing complex aminated aromatic compounds.

Functional Polymers: N-acyliminophosphoranes can be incorporated directly into the main chain of polymers. rsc.orgrsc.org This has led to the creation of poly(N-acyliminophosphoranes), a class of hydrophilic, charge-neutral polymers. A key feature of these materials is their pH-responsive degradability in aqueous environments, which makes them promising candidates for applications in nanomedicine, such as in biomaterials or drug-delivery systems where a lack of degradability is a common limitation. rsc.orgrsc.org

The stability of N-acyliminophosphoranes combined with their versatile reactivity makes them valuable intermediates and building blocks in modern chemistry. organic-chemistry.org

Selected Research Findings on Acyliminophosphoranes

| Area of Research | Key Finding | Significance |

|---|---|---|

| Synthesis | Iron(II)-catalyzed imidization of phosphines with N-acyloxyamides. organic-chemistry.orgnih.gov | Provides a mild, scalable, and cost-effective route with high functional group tolerance. nih.gov |

| C-H Functionalization | The iminophosphoranyl moiety acts as an effective directing group for Rh(III)-catalyzed ortho C-H amidation. organic-chemistry.orgnih.gov | Enables the synthesis of complex substituted aromatic compounds from simple precursors. organic-chemistry.org |

| Polymer Chemistry | Incorporation of N-acyliminophosphorane ylides into the polymer main chain. rsc.orgrsc.org | Creates novel polymers with pH-responsive degradability for potential use in biomaterials and nanomedicine. rsc.orgrsc.org |

Eigenschaften

CAS-Nummer |

17436-52-1 |

|---|---|

Molekularformel |

C25H20NOP |

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

N-(triphenyl-λ5-phosphanylidene)benzamide |

InChI |

InChI=1S/C25H20NOP/c27-25(21-13-5-1-6-14-21)26-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

InChI-Schlüssel |

HXUHLJYSGJCHSG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Advanced Reactivity and Mechanistic Investigations of N Triphenyl λ5 Phosphanylidene Benzamide

C-H Bond Activation and Functionalization Processes

The iminophosphorane moiety within N-(triphenyl-λ5-phosphanylidene)benzamide serves as a powerful directing group, enabling the selective activation and functionalization of otherwise inert C-H bonds. This strategy has been effectively exploited in transition metal-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Regioselective Ortho Palladation Directed by the Iminophosphorane Moiety

The iminophosphorane functionality has been shown to direct the ortho-palladation of benzamide (B126) derivatives. The nitrogen atom of the iminophosphorane coordinates to the palladium center, facilitating the activation of a proximal C-H bond on the benzamide's aromatic ring. This leads to the formation of a stable cyclopalladated intermediate, which can then participate in various catalytic cycles. For instance, palladium-catalyzed ortho-alkoxylation of benzamides protected with an iminophosphorane group has been successfully demonstrated. researchgate.net This process utilizes alcohols as both the solvent and the source of the alkoxy group, with an oxidant like oxone promoting the C-O bond-forming reductive elimination from the palladacycle. researchgate.net The reaction proceeds efficiently at room temperature, showcasing the mild conditions enabled by the directing group. researchgate.net

This directing group capacity is a recurring theme in modern synthetic chemistry, with various functionalities being employed to achieve regioselective C-H functionalization. nih.govnih.govrsc.org The iminophosphorane offers a distinct advantage due to the strong coordination of the nitrogen atom and the inherent reactivity of the resulting metallacycle.

Ruthenium(II)-Catalyzed C-H Activation for C-N Bond Formation

Ruthenium(II) complexes have emerged as versatile catalysts for C-H activation, and the iminophosphorane moiety in N-(triphenyl-λ5-phosphanylidene)benzamide can effectively direct these transformations. While specific examples focusing solely on this exact substrate are part of broader research areas, the principle is well-established. Ruthenium catalysis often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the directing group facilitates the cleavage of a nearby C-H bond.

For example, ruthenium-catalyzed oxidative annulation reactions between amides and alkynes to form new heterocyclic structures are a testament to this strategy. nih.gov In these reactions, a six-membered ruthenacycle intermediate is often proposed, formed through the chelation-assisted C-H activation directed by the amide or a related functional group. nih.gov This intermediate then undergoes insertion of the alkyne and subsequent reductive elimination to afford the final product. The efficiency and regioselectivity of these reactions are highly dependent on the nature of the directing group and the catalytic system employed. rsc.orgua.es

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. N-(triphenyl-λ5-phosphanylidene)benzamide provides a valuable platform for developing novel C-N bond-forming methodologies.

Intermolecular C-N Coupling Applications

The iminophosphorane moiety can participate in intermolecular C-N coupling reactions, acting as a nitrogen source. Palladium-catalyzed methodologies have been developed for the ortho-arylation of benzamides, where the amide group itself, or a modified version, directs the C-H activation. nih.gov While not a direct C-N coupling of the iminophosphorane nitrogen, these methods highlight the utility of the benzamide scaffold in C-H activation/cross-coupling reactions. The resulting ortho-functionalized benzamides can be precursors to a variety of nitrogen-containing compounds.

More directly, cobalt-catalyzed C-H activation and annulation of benzamides with alkynes have been shown to produce isoquinolinones. nih.gov In this process, a cobalt-nitrogen bond is initially formed, followed by C-H activation to generate a metallacyclic intermediate. nih.gov This intermediate then reacts with an alkyne to forge the new C-N and C-C bonds necessary for the heterocyclic product. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are powerful tools for the synthesis of cyclic compounds, often with high stereocontrol. The reactivity of the iminophosphorane and the benzamide functionalities within N-(triphenyl-λ5-phosphanylidene)benzamide can be harnessed to construct nitrogen-containing heterocycles. For instance, intramolecular cyclization of N-aryl amides has been developed as a strategy to synthesize 3-amino oxindoles. rsc.org

In a related context, the intramolecular cyclization of argentinated N-allylbenzamides has been studied, demonstrating the propensity of the amide functionality to participate in cyclization processes. nih.gov Furthermore, the cyclization of N-(2-cyclopent-1-en-1-yl)benzamides can lead to the formation of 3,1-benzoxazines, highlighting the diverse cyclization pathways available to benzamide derivatives. researchgate.net These examples underscore the potential for designing intramolecular reactions involving N-(triphenyl-λ5-phosphanylidene)benzamide to access complex heterocyclic scaffolds.

Wittig-Type and Olefination Reactions Involving Phosphanylidene Moieties

The phosphanylidene moiety (P=C) is the key functional group in the celebrated Wittig reaction, a powerful method for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comumkc.edulibretexts.org While N-(triphenyl-λ5-phosphanylidene)benzamide itself contains a P=N bond (an iminophosphorane) rather than a P=C bond (a phosphorane or phosphonium (B103445) ylide), its chemistry is intrinsically linked to the principles of the Wittig reaction.

The synthesis of the parent iminophosphorane often proceeds through the Staudinger reaction, involving the reaction of triphenylphosphine (B44618) with an azide (B81097). The related phosphonium ylides used in the Wittig reaction are typically prepared by the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base. libretexts.orglibretexts.org

The Wittig reaction itself involves the nucleophilic attack of the ylide carbon onto a carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. libretexts.orgudel.edu This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. umkc.eduudel.edu The reaction is renowned for its reliability and the predictable location of the newly formed double bond. libretexts.orglibretexts.org

The general mechanism for a Wittig reaction is outlined below:

| Step | Description |

| 1 | Nucleophilic attack of the phosphonium ylide on the carbonyl carbon. |

| 2 | Formation of a dipolar betaine intermediate. |

| 3 | Cyclization of the betaine to form a four-membered oxaphosphetane. |

| 4 | Decomposition of the oxaphosphetane to yield an alkene and triphenylphosphine oxide. |

This table illustrates the generally accepted mechanism of the Wittig reaction.

While N-(triphenyl-λ5-phosphanylidene)benzamide does not directly undergo the classic Wittig olefination, the underlying principles of phosphine-mediated transformations are central to its synthesis and reactivity. The triphenylphosphine oxide generated as a byproduct in Wittig reactions is a stable molecule, providing the thermodynamic driving force for the reaction. Similarly, the stability of the P=N bond in the iminophosphorane contributes to its utility in various chemical transformations.

Role of Oxazaphosphetane Intermediates

The reactivity of iminophosphoranes, such as N-(triphenyl-λ5-phosphanylidene)benzamide, is often analogous to phosphorus ylides in the classic Wittig reaction. In the aza-Wittig reaction, where an iminophosphorane reacts with a carbonyl compound, the mechanism proceeds through a four-membered heterocyclic intermediate. acs.orgyoutube.com This intermediate, an oxazaphosphetidine, is formed via a [2+2] cycloaddition between the P=N bond of the iminophosphorane and the C=O bond of the aldehyde or ketone. rsc.org

The formation of this oxazaphosphetidine ring is a critical step, though often transient and difficult to isolate due to its instability. rsc.org Its existence is supported by computational studies and by analogy to the more extensively studied oxaphosphetanes in the Wittig reaction. youtube.comacs.org The primary role of the oxazaphosphetidine intermediate is to facilitate the formation of an imine (a C=N bond). The driving force for the reaction is the decomposition of this intermediate, which results in the formation of the highly stable phosphorus-oxygen double bond of triphenylphosphine oxide alongside the desired imine product. youtube.com This transformation is a powerful method for synthesizing imines and, through intramolecular variants, a wide array of nitrogen-containing heterocyclic compounds. acs.org

Complex Fragmentation Pathways

Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) Studies

Tandem mass spectrometry (MS/MS) studies utilizing collision-induced dissociation (CID) have revealed unusual and complex fragmentation pathways for protonated N-(triphenyl-λ5-phosphanylidene)benzamide and its derivatives. A key and initially unexpected observation is the generation of a signature fragment corresponding to protonated triphenylphosphine oxide ([TPPO+H]⁺). This finding is counterintuitive, as the original structure, confirmed by NMR and single-crystal X-ray diffractometry, contains a distinct P=N bond, not a P-O bond.

To investigate this phenomenon, a systematic study was conducted on 14 different N-(triphenyl-λ5-phosphanylidene) derivatives, including amides, an ¹⁸O-labeled amide, and a thioamide. Under similar MS/MS conditions, nearly all the amide derivatives produced TPPO as a major fragment. The ¹⁸O-labeled analogue correspondingly produced ¹⁸O-labeled TPPO, confirming that the oxygen atom originates from the amide carbonyl group.

| Precursor Ion | Major Fragment Ion | Description |

| [M+H]⁺ of N-(triphenyl-λ5-phosphanylidene)benzamide | [TPPO+H]⁺ | Signature fragment indicating rearrangement |

| [M+H]⁺ of ¹⁸O-labeled N-(triphenyl-λ5-phosphanylidene)benzamide | [¹⁸O-TPPO+H]⁺ | Confirms oxygen source is the carbonyl group |

| [M+H]⁺ of N-(triphenyl-λ5-phosphanylidene)thiobenzamide | [TPPS+H]⁺ | Thio-analogue produces triphenylphosphine sulfide |

This interactive table summarizes the key fragmentation findings from CID/MS/MS experiments on N-(triphenyl-λ5-phosphanylidene)benzamide and its analogues.

Proposed Intramolecular Oxygen Rearrangement Mechanisms

Based on the results from CID/MS/MS experiments, a plausible mechanism has been proposed to explain the formation of the triphenylphosphine oxide fragment. This mechanism involves a significant intramolecular rearrangement where the oxygen atom is transferred from the carbonyl carbon to the phosphorus atom.

The proposed pathway begins with the protonated molecule. A four-membered ring transition state involving a P-O-C-N linkage is suggested as the key intermediate structure for this rearrangement. Density Functional Theory (DFT) calculations have been performed to support this hypothesis, indicating that the formation of this transition state is energetically feasible. This intramolecular oxygen shift precedes the fragmentation, leading to the cleavage of the C-N bond and the ultimate release of the stable TPPO molecule.

Nucleophilic Addition Reactions

Enantioselective Sulfa-Michael Additions

While N-acyliminophosphoranes are primarily known for their role in aza-Wittig reactions, the broader class of iminophosphoranes has been ingeniously adapted for use in organocatalysis. Specifically, bifunctional iminophosphorane (BIMP) catalysts have emerged as powerful tools for promoting challenging enantioselective reactions, including sulfa-Michael additions. acs.orgnih.govacs.orgrsc.orgnih.govthieme-connect.com

These catalysts typically combine the strong Brønsted basicity of the iminophosphorane moiety with a chiral scaffold containing hydrogen-bond donor groups (like thiourea (B124793) or squaramide). nih.govthieme-connect.com In the enantioselective sulfa-Michael addition, the BIMP catalyst operates through a dual-activation mechanism:

Nucleophile Activation : The highly basic iminophosphorane deprotonates the thiol pro-nucleophile, increasing its concentration and nucleophilicity. acs.orgrsc.org

Electrophile Activation & Stereocontrol : The hydrogen-bond donor part of the catalyst coordinates to the Michael acceptor (e.g., an α,β-unsaturated amide or ester), activating it for attack and creating a chiral environment that directs the approach of the nucleophile to one specific face, thereby controlling the stereochemical outcome. acs.orgnih.gov

This strategy has been successfully applied to the sulfa-Michael addition to previously challenging substrates like unactivated α,β-unsaturated amides and esters, achieving high yields and excellent enantioselectivities. nih.govacs.org

| Catalyst Type | Role of Iminophosphorane | Activating Group | Result |

| Bifunctional Iminophosphorane (BIMP) | Strong Brønsted Base (deprotonates thiol) | Thiourea / Squaramide | High yield and enantioselectivity |

This interactive table outlines the role of bifunctional iminophosphorane catalysts in enantioselective sulfa-Michael additions.

Electrophilic Cyclization Reactions

A significant application of N-(triphenyl-λ5-phosphanylidene)benzamide and related iminophosphoranes is in the synthesis of N-heterocycles via intramolecular aza-Wittig reactions. nih.govresearchgate.net This process represents a powerful form of electrophilic cyclization where the nucleophilic nitrogen of the iminophosphorane attacks an internal electrophilic center, typically a carbonyl group (ketone, ester, or amide). youtube.comumich.edu

The reaction is initiated by forming the iminophosphorane, often in situ from an organic azide and triphenylphosphine. If the molecule also contains a suitably positioned carbonyl group, the intramolecular cyclization proceeds spontaneously or upon heating. The reaction culminates in the elimination of triphenylphosphine oxide to yield a cyclic imine, which can be a stable final product or a versatile intermediate for further elaboration into complex alkaloids and other heterocyclic systems. umich.edu More advanced applications involve cascade reactions, such as an aza-Wittig reaction followed by a 6π-electrocyclization, to rapidly build molecular complexity. acs.org

| Reaction Type | Electrophile | Resulting Heterocycle |

| Intramolecular aza-Wittig | Ketone | Cyclic Imine |

| Intramolecular aza-Wittig | Ester | Lactam (after hydrolysis) |

| aza-Wittig / 6π-Electrocyclization | Ketone | Dihydropyridine |

This interactive table summarizes examples of electrophilic cyclization reactions involving iminophosphoranes.

Computational and Theoretical Chemistry Insights into N Triphenyl λ5 Phosphanylidene Benzamide

Density Functional Theory (DFT) Elucidations of Reaction Mechanisms

Density Functional Theory has become an indispensable tool for mapping the intricate pathways of chemical reactions. For N-(triphenyl-λ5-phosphanylidene)benzamide, DFT calculations provide a molecular-level understanding of its reactivity, particularly in the context of reaction mechanisms, by calculating the energies of reactants, products, and the transition states that connect them.

The prediction of reaction outcomes, especially concerning regioselectivity and stereoselectivity, hinges on the detailed analysis of transition state (TS) structures and their corresponding activation energies.

The primary reaction pathway for iminophosphoranes like N-(triphenyl-λ5-phosphanylidene)benzamide is the aza-Wittig reaction, which typically involves the reaction of the P=N bond with a carbonyl compound. wikipedia.orgchem-station.com The mechanism is analogous to the standard Wittig reaction and is understood to proceed via a [2+2] cycloaddition. mdpi.com This step leads to a four-membered ring intermediate, an oxazaphosphetane, which subsequently cycloreverts to form an imine and triphenylphosphine (B44618) oxide. The stereochemical outcome of the final imine product is determined by the geometry of the transition state during the initial cycloaddition step. DFT studies on analogous systems have shown that this process involves distinct transition states (TS1 and TS2) for the formation and decomposition of the intermediate. mdpi.com

A specific DFT investigation was conducted on the fragmentation mechanism of protonated N-(triphenyl-λ5-phosphanylidene) derivatives in mass spectrometry. nih.gov Experimental results showed the formation of triphenylphosphine oxide (TPPO), which suggested a rearrangement involving oxygen transfer. DFT calculations at the B3LYP-D3/6-31+G(d,p) level of theory supported a plausible mechanism involving an intramolecular shift of the amide oxygen to the phosphorus atom. nih.gov Crucially, these calculations identified a four-membered ring, P-O-C-N, as the key transition state for this rearrangement, providing a clear example of how TS analysis can elucidate non-intuitive reaction pathways. nih.gov

Mapping the energetic landscape, or potential energy surface, allows chemists to visualize the entire course of a reaction. This includes the relative energies of all species involved, providing a quantitative basis for understanding reaction feasibility and kinetics.

For the aza-Wittig reaction, DFT calculations on model systems reveal a characteristic energetic profile. mdpi.com The reaction begins with the reactants (iminophosphorane and aldehyde) approaching each other, passing through a first transition state (TS1) to form a relatively stable oxazaphosphetane intermediate (IN1). mdpi.com This intermediate then proceeds through a second, higher-energy transition state (TS2) for the cycloreversion step, ultimately yielding the final products (imine and triphenylphosphine oxide). mdpi.com The energy of TS1 represents the barrier to the initial cycloaddition, while the energy of TS2 is the barrier for the product-forming step.

Table 1: Representative Energetic Landscape for a Model Aza-Wittig Reaction This table illustrates the typical energetic profile based on a model system (trimethyliminophosphorane and acetaldehyde) and is intended to be representative of the pathway for N-(triphenyl-λ5-phosphanylidene)benzamide.

| Species | Description | Relative Energy (kcal/mol) (Gas Phase, B3LYP-D3) |

| Reactants | Iminophosphorane + Aldehyde | 0.0 |

| TS1 | [2+2] Cycloaddition Transition State | +8.73 |

| IN1 | Oxazaphosphetane Intermediate | -42.85 |

| TS2 | Cycloreversion Transition State | +9.24 |

| Products | Imine + Triphenylphosphine Oxide | -44.07 |

Data adapted from a DFT study on a model aza-Wittig reaction system. mdpi.com

The DFT calculations performed on the fragmentation of protonated N-(triphenyl-λ5-phosphanylidene)benzamide also served to map its specific energetic landscape. nih.gov The study confirmed a viable energy pathway for the proposed mechanism, where the protonated molecule rearranges through the four-membered P-O-C-N transition state to generate the observed TPPO fragment. nih.gov

Electronic Structure and Bonding Characterization

The inherent reactivity of N-(triphenyl-λ5-phosphanylidene)benzamide is a direct consequence of its unique electronic structure. Computational methods provide deep insights into the distribution of electrons within the molecule and the nature of its chemical bonds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the region of highest electron density and acts as the electron donor in a reaction, while the LUMO is the most accessible empty orbital that can accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For N-(triphenyl-λ5-phosphanylidene)benzamide, the electronic distribution can be inferred from its constituent parts. The triphenylphosphine moiety and the nitrogen atom constitute the electron-donating portion of the molecule. Therefore, the HOMO is expected to be localized primarily on the P=N bond and the adjacent phenyl rings, making the nitrogen atom a potent nucleophilic center. Conversely, the LUMO is anticipated to be located on the electron-withdrawing benzoyl group, specifically on the π* antibonding orbital of the carbonyl group. This separation of the HOMO and LUMO dictates the molecule's role in the aza-Wittig reaction, where the nucleophilic nitrogen (HOMO) attacks the electrophilic carbonyl carbon of another reactant.

Table 2: Conceptual Characteristics of Frontier Orbitals for N-(triphenyl-λ5-phosphanylidene)benzamide

| Orbital | Expected Localization | Role in Reactivity |

| HOMO | P=N bond and triphenylphosphine groups | Electron Donor (Nucleophile) |

| LUMO | Benzoyl group (C=O π* orbital) | Electron Acceptor (Electrophile) |

| HOMO-LUMO Gap | Moderate | Indicates a reactive species |

The phosphorus-nitrogen double bond (P=N) is the central functional group of an iminophosphorane. Structural characterization of N-(triphenyl-λ5-phosphanylidene) derivatives by nuclear magnetic resonance (NMR) and single-crystal X-ray diffractometry (SXRD) has unequivocally confirmed the presence of a P=N double bond, as opposed to an alternative P-O isomeric structure. nih.gov

This bond is highly polarized, with the phosphorus atom bearing a partial positive charge (δ+) and the nitrogen atom a partial negative charge (δ-). This polarization is a result of the difference in electronegativity and is enhanced by the electronic effects of the substituents. The three electron-donating phenyl groups on the phosphorus atom increase its electropositivity, further pushing electron density onto the nitrogen atom. This makes the nitrogen atom highly nucleophilic and is the fundamental reason for its reactivity towards electrophiles like carbonyls in the aza-Wittig reaction. wikipedia.orgmdpi.com The electron-withdrawing benzamide (B126) group attached to the nitrogen modulates this reactivity but does not change the fundamental nucleophilic character of the nitrogen atom.

Applications of N Triphenyl λ5 Phosphanylidene Benzamide in Sophisticated Organic Synthesis

Catalysis and Ligand Design in Transition Metal Chemistry

The presence of phosphorus and nitrogen atoms in N-(triphenyl-λ5-phosphanylidene)benzamide makes it a candidate for ligand design in transition metal catalysis. The electronic and steric properties of such ligands can significantly influence the outcome of catalytic reactions. nih.gov However, the specific application of N-(triphenyl-λ5-phosphanylidene)benzamide in several key transformations is not extensively documented in current scientific literature.

Palladium-Catalyzed Transformations (e.g., Sonogashira Reaction)

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a palladium complex. chem-station.com The efficiency and scope of this reaction are heavily dependent on the nature of the ligands coordinated to the palladium center, with phosphine-based ligands being particularly common. polyu.edu.hk

A review of the scientific literature indicates that while various phosphine (B1218219) ligands are employed in Sonogashira couplings, specific studies detailing the use of N-(triphenyl-λ5-phosphanylidene)benzamide as a ligand in this transformation are not presently available. Research in this area continues to explore novel ligands to improve catalyst performance under milder conditions. chem-station.compolyu.edu.hk

Ruthenium-Catalyzed Cyclizations

Ruthenium complexes are versatile catalysts for a wide array of cyclization reactions, enabling the construction of five-, six-, and seven-membered rings. researchgate.netchemrxiv.org These transformations often proceed through organometallic intermediates and are valuable for synthesizing complex cyclic and heterocyclic compounds. researchgate.net While benzamide (B126) moieties can be part of the substrates in certain ruthenium-catalyzed C-H activation and annulation reactions, the role of N-(triphenyl-λ5-phosphanylidene)benzamide as a controlling ligand in ruthenium-catalyzed cyclizations is not described in the available literature. nih.govchemrxiv.org

Nickel-Catalyzed Cross-Electrophile Couplings (C(sp²)–C(sp³) and C(sp²)–C(sp²))

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for forming carbon-carbon bonds, for instance, by coupling aryl triflates with alkyl halides. nih.gov These reactions offer an alternative to traditional cross-coupling methods. The choice of ligand is critical for the success of these transformations. chemrxiv.orgnih.gov A thorough search of chemical databases and literature reveals a lack of specific examples where N-(triphenyl-λ5-phosphanylidene)benzamide is utilized as a ligand for nickel-catalyzed cross-electrophile couplings. Research has more commonly focused on ligands like phenanthroline derivatives for these types of reactions. nih.gov

Gold(III) Coordination Chemistry and Catalysis

The coordination chemistry of gold(III) is distinct from the more commonly used gold(I). Gold(III) complexes can act as potent Lewis acids and participate in a variety of catalytic transformations. However, the interaction of gold(III) with phosphine-based ligands can be complex, often leading to the oxidation of the phosphorus atom. beilstein-journals.org This reactivity presents a challenge in designing stable gold(III) phosphine catalysts. beilstein-journals.org While the coordination of various P,N-ligands with gold(III) has been investigated, specific studies on the coordination or catalytic use of N-(triphenyl-λ5-phosphanylidene)benzamide with gold(III) are not found in the current literature.

Reagent for Heterocyclic Compound Synthesis

Iminophosphoranes are well-established reagents for synthesizing nitrogen-containing heterocycles via the intramolecular aza-Wittig reaction. chem-station.comwikipedia.org In this type of reaction, the iminophosphorane moiety reacts with a carbonyl group or a similar electrophile within the same molecule to form a C=N bond, leading to ring closure.

Benzimidazole (B57391) Derivatives

Benzimidazoles are a vital class of heterocyclic compounds found in numerous pharmaceutically active molecules. hilarispublisher.com Their synthesis has been a major focus of organic chemistry. One established strategy for constructing the benzimidazole core is through the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid derivative. hilarispublisher.com

The aza-Wittig reaction provides a powerful and versatile method for the synthesis of N-heterocycles. wikipedia.org While direct examples using N-(triphenyl-λ5-phosphanylidene)benzamide for benzimidazole synthesis are not prominent, the underlying principle of the intramolecular aza-Wittig reaction is applicable. A synthetic approach for 1,2-disubstituted benzimidazoles has been developed based on an aza-Wittig-equivalent process. researchgate.net This demonstrates that a C-N bond formation, crucial for the benzimidazole ring system, can be effectively achieved under mild conditions using this type of chemistry. researchgate.net The general mechanism involves the reaction of an iminophosphorane with an intramolecular electrophile to trigger cyclization. beilstein-journals.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of an iminophosphorane precursor | An ortho-substituted aniline (B41778) with an azide (B81097) group, which reacts with triphenylphosphine (B44618). |

| 2 | Intramolecular Aza-Wittig Reaction | The generated iminophosphorane reacts with an internal carbonyl or equivalent electrophilic group. |

| 3 | Cyclization and Aromatization | The initial cyclized product undergoes tautomerization or oxidation to form the stable aromatic benzimidazole ring. |

This conceptual pathway highlights the potential of iminophosphoranes like N-(triphenyl-λ5-phosphanylidene)benzamide as reagents in the synthesis of complex heterocyclic structures.

Benzoxazole (B165842) Derivatives

The synthesis of benzoxazole derivatives can be efficiently achieved through the application of the aza-Wittig reaction, where N-(triphenyl-λ5-phosphanylidene)benzamide serves as a key reagent. thieme-connect.de The general strategy involves the reaction of this iminophosphorane with an o-hydroxyaromatic aldehyde, such as 2-hydroxybenzaldehyde.

The reaction mechanism is analogous to the standard Wittig reaction. nih.gov The iminophosphorane attacks the carbonyl group of the aldehyde to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating triphenylphosphine oxide, to yield an N-benzoylimine. In the presence of the ortho-hydroxyl group, this imine undergoes a rapid intramolecular cyclization, followed by dehydration, to afford the stable aromatic benzoxazole ring system. Specifically, the reaction with 2-hydroxybenzaldehyde yields 2-phenylbenzoxazole (B188899). While various methods exist for the synthesis of 2-phenylbenzoxazole using different catalysts, the aza-Wittig approach offers a direct route. nih.govresearchgate.net

This methodology is particularly valuable for creating substituted benzoxazoles by employing appropriately substituted o-hydroxyaromatic aldehydes. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Table 1: Synthesis of 2-Phenylbenzoxazole via Aza-Wittig Reaction

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| N-(triphenyl-λ5-phosphanylidene)benzamide | 2-hydroxybenzaldehyde | 2-phenylbenzoxazole | Toluene, reflux | High |

Note: This table represents a plausible and expected reaction based on established aza-Wittig methodology. Specific yield and detailed conditions would be subject to optimization.

Pyrazole (B372694) and Fused Pyrazole Systems

The construction of pyrazole and fused pyrazole frameworks can also be accomplished utilizing benzamide-derived synthons. A common and well-established method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com

While the direct use of N-(triphenyl-λ5-phosphanylidene)benzamide for pyrazole synthesis is not as commonly documented, a plausible synthetic route can be envisioned. This would involve the reaction of the iminophosphorane with a suitable three-carbon component containing two electrophilic centers, which after the initial aza-Wittig type reaction, can cyclize to form the pyrazole ring.

A more documented approach involves the synthesis of benzamide-based aminopyrazoles, which then serve as versatile precursors for a variety of fused heterocyclic systems. For instance, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide can be prepared and subsequently used to construct pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines. nih.gov The synthesis of the initial aminopyrazole itself starts from benzoyl isothiocyanate and proceeds through several steps, including a reaction with hydrazine hydrate. nih.gov

The synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide allows for the introduction of the benzamide moiety, which can be crucial for the biological activity of the final fused pyrazole derivatives. nih.gov This aminopyrazole can then be reacted with various reagents to build the fused rings. For example, reaction with acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Representative Synthesis of a Fused Pyrazole System

| Precursor | Reagent | Product | Conditions |

| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Acetylacetone | N-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide | Ethanol, piperidine, reflux |

Source: Data derived from a study on the synthesis of benzamide-based aminopyrazoles and their fused heterocycles. nih.gov

Role as a Directing Group in Directed C-H Functionalization

The concept of a directing group is central to modern synthetic chemistry, enabling the selective functionalization of otherwise unreactive C-H bonds. Typically, a directing group coordinates to a metal catalyst and positions it in proximity to a specific C-H bond, facilitating its activation. Various amide-containing functionalities have been successfully employed as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov

However, the use of the N-(triphenyl-λ5-phosphanylidene)benzamide moiety as a directing group for C-H functionalization in the conventional sense is not well-documented in the scientific literature. Its primary and well-established role is that of an aza-Wittig reagent.

In a broader sense, the iminophosphorane functionality can be considered to "direct" the outcome of a reaction by virtue of its inherent reactivity. In the synthesis of heterocyclic compounds, the N-(triphenyl-λ5-phosphanylidene)benzamide does not direct a catalyst to a C-H bond but rather directs the assembly of the heterocyclic ring through a defined mechanistic pathway—the aza-Wittig reaction. thieme-connect.de The formation of the imine bond dictates the subsequent cyclization step, thereby controlling the final structure of the product. This role, however, is distinct from the classical definition of a directing group in C-H activation catalysis.

Structural Elucidation and Advanced Spectroscopic Characterization of N Triphenyl λ5 Phosphanylidene Benzamide

Single-Crystal X-ray Diffraction (SXRD) Analysis

A redetermination of the crystal structure of a related compound confirms findings that are consistent with previously reported literature. researchgate.net The phosphorus atom is bonded to three phenyl rings and one nitrogen atom. The P=N double bond is a key feature of the iminophosphorane moiety. The benzoyl group is attached to the nitrogen atom.

Interactive Table 1: Selected Crystallographic Data for a related N-acyl-iminotriphenylphosphorane.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.013(3) |

| b (Å) | 28.406(6) |

| c (Å) | 14.911(3) |

| β (°) | 111.04(3) |

| V (ų) | 5144.6(18) |

| Z | 4 |

Note: The data presented is for a structurally related tripodal P,N ligand, C₆₃H₄₈N₃O₃P₃, as specific SXRD data for N-(triphenyl-λ5-phosphanylidene)benzamide was not available in the searched literature. This data is provided to illustrate the type of information obtained from SXRD analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For N-(triphenyl-λ5-phosphanylidene)benzamide, ¹H, ¹³C, and ³¹P NMR spectra provide valuable information about the electronic environment of the different nuclei within the molecule.

The structure of N-(triphenyl-λ5-phosphanylidene)benzamide has been confirmed by NMR spectrometry. researchgate.net In a study of a related compound, N-(diisopropylphosphanyl)benzamide, the ³¹P{¹H} NMR spectrum showed a singlet at 48.2 ppm. mdpi.com The ¹H NMR spectrum of this related compound displayed signals for the isopropyl groups and a broad singlet for the NH proton at approximately 6.0 ppm. mdpi.com In the ¹³C{¹H} NMR spectrum, the methyl groups of the isopropyl substituent appeared as two doublets at 18.8 and 17.9 ppm. mdpi.com While these specific shifts are for a different but related molecule, they illustrate the type of data obtained from NMR spectroscopy. The structures of various 5-aminopyrazoles, which are also nitrogen-containing compounds, have been established using IR, ¹³C NMR, ¹H NMR, and MS. nih.gov

Interactive Table 2: Illustrative NMR Data for a Related Amido-Substituted Phosphine (B1218219).

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ³¹P | 48.2 | s | - | P |

| ¹H | ~6.0 | br s | - | NH |

| ¹H | ~2.0 | br s | - | CH (isopropyl) |

| ¹H | 1.2-1.0 | m | - | CH₃ (isopropyl) |

| ¹³C | 18.8 | d | ²J_CP = 13 | CH₃ (isopropyl) |

Note: This data is for N-(diisopropylphosphanyl)benzamide and serves as an example of the detailed information provided by NMR spectroscopy. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Probes

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and for probing fragmentation pathways. In the case of N-(triphenyl-λ5-phosphanylidene)benzamide and its derivatives, HRMS has been used to confirm their molecular formulas and to investigate interesting fragmentation behaviors. researchgate.netmdpi.com

Studies on N-(triphenyl-λ5-phosphanylidene) derivatives have revealed an unusual tandem mass spectrometry (MS/MS) fragmentation pattern. researchgate.net Collision-induced dissociation of the protonated molecules, [M+H]⁺, unexpectedly generates triphenylphosphine (B44618) oxide (TPPO) as a major fragment. researchgate.net This observation was initially perplexing as it suggested the presence of a P-O bond, which contradicts the P=N bond identified by NMR and SXRD. researchgate.net To investigate this, a series of 14 different N-(triphenyl-λ5-phosphanylidene) derivatives, including amide and ¹⁸O-labeled amide analogs, were synthesized and their fragmentation was studied by liquid chromatography-high-resolution mass spectrometry. researchgate.net The results consistently showed the formation of TPPO or its ¹⁸O-labeled counterpart. researchgate.net This led to the proposal of a plausible mechanism involving an intramolecular oxygen shift from carbon to phosphorus via a four-membered P-O-C-N transition state, a mechanism supported by DFT calculations. researchgate.net

Future Prospects and Emerging Research Frontiers for N Triphenyl λ5 Phosphanylidene Benzamide

Design and Synthesis of Next-Generation Iminophosphorane Reagents

The creation of new iminophosphorane reagents with tailored properties is a significant and expanding area of research. The primary goal is to modify the electronic and steric characteristics of the core molecule to improve reactivity, selectivity, and the range of compatible substrates. This is often accomplished by altering the substituent groups on both the phosphorus atom and the benzamide (B126) nitrogen.

Researchers are actively exploring the substitution of the triphenylphosphine (B44618) moiety with other triaryl- or trialkylphosphines to fine-tune the reagent's reactivity. rsc.org The introduction of phenylene acetylene (B1199291) units is one such modification that has been studied to understand its effect on the molecule's electronic and spectral properties. figshare.com Furthermore, the development of chiral iminophosphoranes is a critical focus, as these reagents are essential for developing asymmetric catalytic reactions. researchgate.netkoreascience.kracs.orgsioc-journal.cn The synthesis of these chiral variants, however, can be challenging with traditional methods like the Staudinger reaction, which has led to the exploration of alternative approaches like the Kirsanov reaction. researchgate.net Bifunctional iminophosphoranes, which incorporate both a Brønsted base and a hydrogen-bond donor, are also being developed as highly effective organocatalysts for enantioselective reactions. nih.gov

A key strategy in the design of next-generation reagents is the incorporation of additional functional groups that can act as ligands for transition metals. This allows for the creation of polydentate and hemilabile ligand systems with applications in homogeneous catalysis. uniovi.esresearchgate.net The table below highlights some examples of these next-generation reagents and their intended design features.

| Reagent Class | Structural Modification | Design Rationale |

| Electronically Modified Iminophosphoranes | Introduction of electron-donating or -withdrawing groups on the aryl rings. | To modulate the nucleophilicity of the nitrogen atom and influence reaction kinetics and selectivity. |

| Chiral Iminophosphoranes | Incorporation of a chiral backbone or chiral substituents. researchgate.netkoreascience.kracs.org | To enable enantioselective transformations. koreascience.kracs.org |

| Bifunctional Iminophosphoranes | Contains both a Brønsted basic site and a hydrogen-bond donor. nih.gov | To act as a highly effective organocatalyst for asymmetric synthesis. nih.gov |

| Iminophosphorane-Phosphines | Integration of both iminophosphorane and phosphine (B1218219) moieties. uniovi.es | To create versatile polydentate ligands for transition metal catalysis. uniovi.es |

| N-Heterocyclic Iminophosphoranes (NHIPs) | A cyclic structure analogous to cyclic (alkyl)(amino)carbenes (CAACs). chemistryviews.org | To create more rigid ligands for selective recognition and stabilization of reactive species. chemistryviews.org |

Expansion into New Catalytic Cycles and Transformations

While the aza-Wittig reaction is the most well-known application of iminophosphoranes, considerable research is underway to expand their use in novel catalytic cycles. beilstein-journals.orgnih.govbeilstein-journals.orgdoaj.org A major focus is the development of a catalytic version of the aza-Wittig reaction, which would minimize the production of phosphine oxide as a byproduct, a persistent issue in terms of atom economy and purification. beilstein-journals.orgnih.gov These catalytic systems often rely on the in situ reduction of the phosphine oxide to regenerate the active phosphine species. beilstein-journals.orgnih.govacs.org

Iminophosphoranes are also being increasingly explored as versatile ligands in transition metal catalysis. rsc.orguniovi.esresearchgate.net Their strong electron-donating properties make them suitable for stabilizing metal centers in various oxidation states. researchgate.net This has led to their use in a range of catalytic reactions, including cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Negishi), hydrogenations, and polymerizations. rsc.org The integration of iminophosphoranes into polydentate ligand frameworks has proven to be a particularly fruitful strategy, creating robust and tunable catalysts. researchgate.netuniovi.esresearchgate.net For example, iminophosphorane-phosphine ligands have been successfully employed in palladium-catalyzed allylic alkylation and other transformations. koreascience.kruniovi.es Recent advancements also include the use of iminophosphoranes in nickel-catalyzed cross-electrophile couplings and photochemical C-H functionalization. rsc.orgrsc.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of iminophosphorane chemistry with continuous flow technologies and other sustainable practices represents a significant step towards greener chemical manufacturing. rsc.orgresearchgate.net Flow chemistry offers numerous benefits over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. goflow.at

A key advantage of flow chemistry in the context of iminophosphorane reactions is the potential for streamlined purification. For instance, polymer-bound scavenger resins can be incorporated into the flow system to selectively remove the phosphine oxide byproduct, simplifying the workup process. The development of polymer-bound iminophosphorane reagents is another important area of research. acs.org These solid-supported reagents can be easily separated from the reaction mixture and potentially recycled, further enhancing the sustainability of the process.

The principles of green chemistry also guide the development of new synthetic methods. This includes performing reactions in more environmentally benign solvents, or even in solvent-free conditions. researchgate.net The electrochemical synthesis of iminophosphoranes is an emerging sustainable method that avoids the use of stoichiometric chemical oxidants. rsc.orgrsc.org These approaches, combined with the inherent efficiency of iminophosphorane-mediated reactions, are paving the way for more sustainable synthetic routes to a wide range of valuable chemical compounds.

Q & A

Q. What are the optimal synthetic routes for N-(triphenyl-λ⁵-phosphanylidene)benzamide?

The compound can be synthesized via visible-light-induced decarboxylation of dioxazolones using Ru(bpy)₃Cl₂ as a photocatalyst under blue LED irradiation. This method yields 78% of the product and avoids harsh conditions, preserving functional group compatibility. Key steps include substrate preparation, photochemical decarboxylation, and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy : Multinuclear NMR (¹H, ¹³C, ³¹P) confirms structural integrity. For example, ³¹P NMR shows a distinct peak at δ 20.71 ppm, while ¹³C NMR reveals a carbonyl resonance at δ 176.3 ppm (d, JC-P = 8.0 Hz) .

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the P=N bond (~1.58 Å) and planarity of the benzamide moiety. SHELX-97 is recommended for handling twinning or high-resolution data .

Q. What are the primary applications of this compound in catalysis?

The phosphanylidene group enables its use as a ligand in transition-metal catalysis (e.g., cross-coupling reactions) or as an organocatalyst in phosphorylation reactions. Its stability under photocatalytic conditions (e.g., blue LED) makes it suitable for light-driven synthetic protocols .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations can model the electronic structure of the P=N bond, predicting reactivity in nucleophilic or electrophilic pathways. Molecular docking studies assess interactions with biological targets (e.g., enzymes), while Molecular Dynamics (MD) simulations evaluate solvation effects. Such approaches were validated in analogous benzamide systems for anticancer drug design .

Q. How do reaction conditions (e.g., solvent, light source) influence synthetic yields?

Systematic optimization is required:

- Solvent polarity : Nonpolar solvents (e.g., toluene) favor decarboxylation but may reduce solubility.

- Light intensity : Higher blue LED intensity accelerates reaction kinetics but risks side reactions.

- Catalyst loading : Ru(bpy)₃Cl₂ at 2 mol% balances cost and efficiency. Contradictions in yield (e.g., 63–78%) arise from impurities in dioxazolone precursors or incomplete light penetration .

Q. What strategies resolve contradictions in crystallographic data interpretation?

Q. How does the compound’s electronic structure impact its biological activity?

The electron-withdrawing benzamide group and electron-rich triphenylphosphine moiety create a polarized P=N bond, enhancing interactions with biomolecular targets (e.g., ATP-binding pockets). In vitro assays (e.g., HDAC inhibition) require dose-response curves (IC50) and chromatin immunoprecipitation (ChIP) to validate epigenetic effects, as demonstrated in structurally related benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.